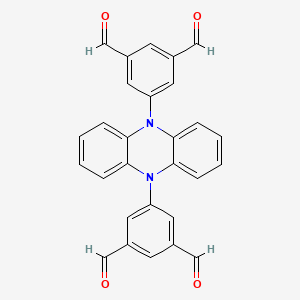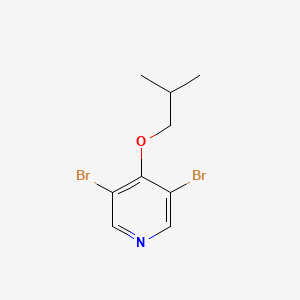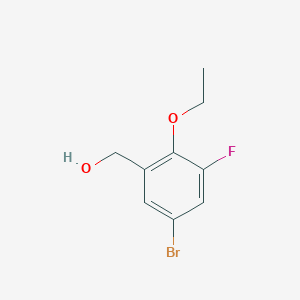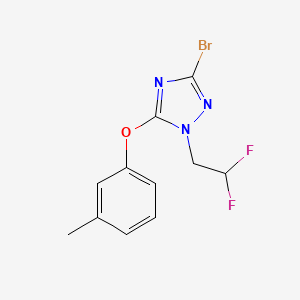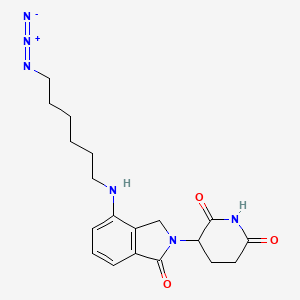
Lenalidomide-C6-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-C6-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . This compound is specifically modified to include an azide group at the C6 position, which can be used in various chemical reactions, particularly in click chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-C6-azide involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This compound is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the intermediate product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-C6-azide undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized under specific conditions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azide group.
Major Products
Oxidation: Oxidized derivatives of lenalidomide.
Reduction: Amino derivatives of lenalidomide.
Substitution: Triazole derivatives formed via click chemistry.
Applications De Recherche Scientifique
Lenalidomide-C6-azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of new materials and polymers
Mécanisme D'action
Lenalidomide-C6-azide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins via the ubiquitin-proteasome pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also used in treating certain cancers.
Pomalidomide: Another thalidomide analogue with similar immunomodulatory properties.
Lenalidomide: The base compound from which lenalidomide-C6-azide is derived
Uniqueness
This compound is unique due to the presence of the azide group at the C6 position, which allows it to participate in click chemistry reactions. This modification expands its utility in various scientific and industrial applications, making it a versatile tool in research and development .
Propriétés
Formule moléculaire |
C19H24N6O3 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3-[7-(6-azidohexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H24N6O3/c20-24-22-11-4-2-1-3-10-21-15-7-5-6-13-14(15)12-25(19(13)28)16-8-9-17(26)23-18(16)27/h5-7,16,21H,1-4,8-12H2,(H,23,26,27) |
Clé InChI |
YXSMUPANCPYRNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



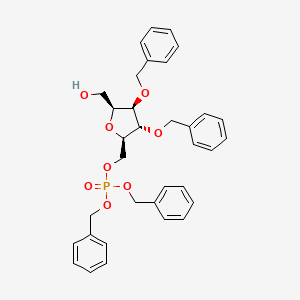
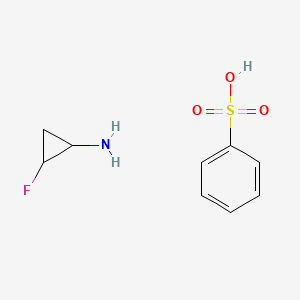
![4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide](/img/structure/B14765550.png)
![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)

![(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)

